molecular formula C13H18N2O B14043487 2-(3-aminophenyl)-N-cyclopentylacetamide

2-(3-aminophenyl)-N-cyclopentylacetamide

Cat. No.: B14043487
M. Wt: 218.29 g/mol
InChI Key: HFFJNLWAMRUJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-aminophenyl)-N-cyclopentylacetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an aminophenyl group attached to an acetamide moiety, with a cyclopentyl group providing additional structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminophenyl)-N-cyclopentylacetamide typically involves the reaction of 3-aminophenylacetic acid with cyclopentylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production times.

Chemical Reactions Analysis

Types of Reactions

2-(3-aminophenyl)-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The aminophenyl group can be oxidized to form corresponding nitro or quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro or quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-(3-aminophenyl)-N-cyclopentylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-aminophenyl)-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, modulating their activity. The cyclopentyl group may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-aminophenyl)acetamide: Lacks the cyclopentyl group, resulting in different chemical and biological properties.

    N-cyclopentylacetamide: Lacks the aminophenyl group, leading to reduced biological activity.

Uniqueness

2-(3-aminophenyl)-N-cyclopentylacetamide is unique due to the presence of both the aminophenyl and cyclopentyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

2-(3-aminophenyl)-N-cyclopentylacetamide

InChI

InChI=1S/C13H18N2O/c14-11-5-3-4-10(8-11)9-13(16)15-12-6-1-2-7-12/h3-5,8,12H,1-2,6-7,9,14H2,(H,15,16)

InChI Key

HFFJNLWAMRUJME-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CC2=CC(=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.